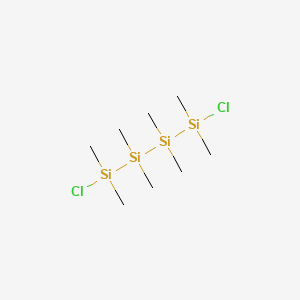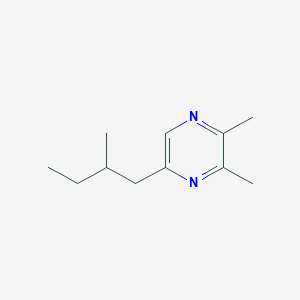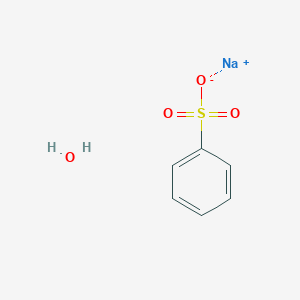
5-(3-Fluorophenyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)pyridin-2-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyridin-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure efficient production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Fluorophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)pyridin-2-ol has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
2-Fluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in chemical behavior.
4-Fluoropyridine: Another positional isomer with distinct properties and uses.
Uniqueness: 5-(3-Fluorophenyl)pyridin-2-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
Propiedades
Número CAS |
76053-44-6 |
|---|---|
Fórmula molecular |
C11H8FNO |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
Clave InChI |
KGNYRTOVOYFAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)












